Cas no 673441-57-1 (N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide)

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide is a specialized benzamide derivative characterized by its dichlorophenyl and dimethylbenzoyl functional groups. This compound exhibits notable stability and selectivity, making it a valuable intermediate in organic synthesis and agrochemical research. Its structural features, including the electron-withdrawing chlorine substituents and sterically hindered aromatic rings, contribute to its reactivity in cross-coupling and amidation reactions. The compound's well-defined molecular architecture also lends itself to applications in the development of biologically active molecules, particularly in studies targeting herbicidal or fungicidal activity. High purity grades are available to ensure reproducibility in research and industrial processes.
N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide structure
673441-57-1 structure
Product Name:N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide
CAS No:673441-57-1
MF:C15H13Cl2NO
MW:294.175822019577
CID:6338653
PubChem ID:953252
Update Time:2025-10-30

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide
    • AKOS003211756
    • 673441-57-1
    • F1447-0562
    • Inchi: 1S/C15H13Cl2NO/c1-9-6-7-11(10(2)8-9)15(19)18-13-5-3-4-12(16)14(13)17/h3-8H,1-2H3,(H,18,19)
    • InChI Key: QUPWHNSSKAZPBX-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1NC(C1C=CC(C)=CC=1C)=O)Cl

Computed Properties

  • Exact Mass: 293.0374194g/mol
  • Monoisotopic Mass: 293.0374194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 29.1Ų

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide Pricemore >>

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Additional information on N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide

Introduction to N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide (CAS No. 673441-57-1)

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, identified by its CAS number 673441-57-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzamide derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, particularly the presence of chloro and methyl substituents on the phenyl ring, contribute to its unique chemical properties and biological interactions.

The benzamide core structure of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide is a key pharmacophore that interacts with various biological targets. Benzamides have been extensively studied for their roles in modulating enzyme activity and receptor binding. The specific substitution pattern in this compound, including the 2,3-dichlorophenyl group and the two methyl groups at the 2 and 4 positions of the benzene ring, enhances its binding affinity to certain proteins and enzymes. This makes N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide a promising candidate for further investigation in drug discovery.

In recent years, there has been a growing interest in developing novel benzamide derivatives as potential therapeutic agents. The compound N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide has been explored in several preclinical studies for its potential applications in treating various diseases. One of the most notable areas of research is its anti-inflammatory properties. Studies have shown that benzamide derivatives can inhibit the activity of inflammatory enzymes such as COX-2 and LOX. The presence of chloro substituents in N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide may enhance its ability to interact with these enzymes, potentially leading to more effective anti-inflammatory effects.

Beyond anti-inflammatory applications, N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide has also been investigated for its potential role in cancer therapy. Research indicates that certain benzamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. The structural features of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide, particularly the electron-withdrawing nature of the chloro substituents and the steric hindrance provided by the methyl groups, may contribute to its ability to interact with cancer-related targets effectively.

The synthesis of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide

The purification of N-(2,3-dichlorophenyl-)
-24dimethylbenzamide is another crucial aspect of its production. Common purification techniques include recrystallization from solvents such as ethanol or hexane, followed by column chromatography if necessary. The final product is characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide detailed information about the molecular structure and purity of the compound.

In conclusion,N-(
23dichlorophenyl)
24dimethylbenzamide (CAS No.
673441-57-1) is a versatile chemical compound with significant potential in pharmaceutical applications。Its unique structural features make it a valuable tool for researchers studying anti-inflammatory and anticancer therapies。Further research is warranted to fully elucidate its biological activities and develop novel drug candidates based on this scaffold。

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